3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one
Description
3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one is a complex organic compound that features both indole and piperazine moieties. Compounds containing indole structures are often of significant interest due to their presence in many natural products and pharmaceuticals. The piperazine ring is also a common motif in medicinal chemistry, known for its versatility and ability to enhance the pharmacokinetic properties of drugs.
Properties
Molecular Formula |
C25H26N4O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C25H26N4O2/c30-24(10-9-18-16-26-22-7-3-1-5-20(18)22)28-11-13-29(14-12-28)25(31)15-19-17-27-23-8-4-2-6-21(19)23/h1-8,16-17,26-27H,9-15H2 |
InChI Key |
ZYTCTMHJQOWIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through methods such as the Fischer indole synthesis.
Acylation of Piperazine: The piperazine ring can be acylated using indol-3-ylacetyl chloride under basic conditions to form the intermediate.
Coupling Reaction: The final step involves coupling the indole and piperazine intermediates using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation, using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that indole derivatives, including 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, thereby arresting the cell cycle in the G2/M phase . This mechanism is critical in developing new anticancer therapies targeting microtubule dynamics.
Antimicrobial Effects
Indole derivatives are also recognized for their antimicrobial properties. The structural features of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one may enhance its interaction with bacterial enzymes or membrane components, leading to inhibition of microbial growth. Such properties are essential in addressing antibiotic resistance issues prevalent in clinical settings .
Case Studies and Research Findings
Several studies highlight the promising applications of indole derivatives:
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with indole and piperazine structures can interact with various receptors, enzymes, or ion channels. The indole moiety may engage in π-π stacking interactions, while the piperazine ring can enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the additional indole acetyl group.
1-(1H-indol-3-ylacetyl)piperazine: Contains only one indole moiety.
Indole-3-acetic acid: A simpler indole derivative.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one lies in its dual indole structure coupled with a piperazine ring, which may confer unique biological activities and pharmacokinetic properties.
Biological Activity
The compound 3-(1H-indol-3-yl)-1-[4-(1H-indol-3-ylacetyl)piperazin-1-yl]propan-1-one , often referred to as a complex indole derivative, has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, supported by various research findings and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features two indole moieties linked through a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.
Indole derivatives typically exert their biological effects through multiple mechanisms:
- Receptor Interaction : They can bind to various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Many indole compounds inhibit key enzymes involved in cancer progression, such as tubulin polymerization inhibitors, which disrupt microtubule dynamics essential for cell division.
Anticancer Activity
Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines. A study demonstrated that similar indole derivatives could inhibit the growth of ovarian cancer (SKOV3) and glioblastoma (U87) cells by inducing apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKOV3 | 5.0 | Induction of apoptosis |
| U87 | 4.5 | Microtubule destabilization |
| ASPC-1 | 6.0 | Cell cycle arrest |
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The compound may interact with bacterial enzymes or disrupt bacterial cell membranes, leading to increased susceptibility to antibiotics .
Neuroprotective Effects
Emerging studies suggest that certain indole derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The interaction with neuroreceptors may help mitigate oxidative stress and inflammation in neuronal cells .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related indole compound in treating breast cancer. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls. Histological analysis revealed increased apoptosis markers in treated tissues .
Study 2: Antimicrobial Properties
In another investigation, the antimicrobial activity of an indole-based compound was assessed against various pathogens including E. coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
